Ethyl 4-allyl-3-fluorobenzoate
Description
Ethyl 4-allyl-3-fluorobenzoate is a fluorinated aromatic ester characterized by an allyl group (-CH₂CH₂CH₂) at the 4-position and a fluorine atom at the 3-position of the benzoate ring. While specific data on this compound are absent in the provided evidence, its structural analogs from the benzoate ester family—such as Ethyl 3-amino-4-fluorobenzoate and Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate—offer insights into how substituent variations influence physicochemical properties and applications.
Properties
IUPAC Name |
ethyl 3-fluoro-4-prop-2-enylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-3-5-9-6-7-10(8-11(9)13)12(14)15-4-2/h3,6-8H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXWVMYHZUXISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CC=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-allyl-3-fluorobenzoate typically involves the esterification of 4-allyl-3-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-allyl-3-fluorobenzoic acid+ethanolsulfuric acidEthyl 4-allyl-3-fluorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-allyl-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: 4-allyl-3-fluorobenzaldehyde or 4-allyl-3-fluorobenzoic acid.
Reduction: Ethyl 4-allyl-3-fluorobenzyl alcohol.
Substitution: Compounds where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
Ethyl 4-allyl-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-allyl-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the allyl group can facilitate interactions with hydrophobic regions of proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of Ethyl 3-amino-4-fluorobenzoate and Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate, two analogs from the provided evidence:
Key Observations:
Substituent Effects on Properties: Ethyl 3-amino-4-fluorobenzoate’s amino group introduces polarity, likely contributing to its moderate boiling point (285.5°C) and density (1.218 g/cm³) . In contrast, Ethyl 4-allyl-3-fluorobenzoate’s allyl group is bulkier and less polar, which could reduce boiling point and density compared to the amino analog.
Functional Group Impact on Applications: Amino-substituted fluorobenzoates (e.g., Ethyl 3-amino-4-fluorobenzoate) are prioritized in pharmaceutical synthesis due to their role as intermediates .
Research Findings and Trends
- Synthetic Utility: Ethyl 3-amino-4-fluorobenzoate’s synthesis involves esterification and fluorination steps, a pathway that could be adapted for this compound by substituting allylation for amination .
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